molecular formula C6H5ClN2O B058571 3-Chloropyridine-2-carboxamide CAS No. 114080-95-4

3-Chloropyridine-2-carboxamide

Cat. No.: B058571
CAS No.: 114080-95-4
M. Wt: 156.57 g/mol
InChI Key: HQHTWOUEFQKMAQ-UHFFFAOYSA-N
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Description

3-Chloropyridine-2-carboxamide is a useful research compound. Its molecular formula is C6H5ClN2O and its molecular weight is 156.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Modifications

Research has focused on developing efficient synthesis methods and chemical modifications of "3-Chloropyridine-2-carboxamide" and related compounds. For instance, a study presented an improved synthesis method for 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, showcasing optimal reaction conditions to achieve high yield and purity Yang-Heon Song, 2007. Another research effort detailed the one-pot synthesis of 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones from secondary 2-chloropyridine-3-carboxamides, highlighting a facile method for obtaining these products K. Kobayashi, T. Komatsu, D. Nakamura, H. Konishi, 2009.

Biological Activities

Several studies have explored the antiproliferative activities of compounds derived from "this compound." Research into 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, known for their activity against the phospholipase C enzyme, aimed to further understand structure-activity relationships, identifying modifications that either maintain or enhance biological activity M. van Rensburg, E. Leung, Natalie A. Haverkate, Chatchakorn Eurtivong, L. Pilkington, J. Reynisson, D. Barker, 2017.

Structure and Ligand Flexibility

Research on the structural variation due to ligand flexibility has led to the synthesis of new compounds. For example, the study on the syntheses and structures of copper(II) complexes containing pyridine 2-carboxamide units showed how ligand flexibility influences the formation of monomeric and dimeric complexes J. Rowland, M. L. Thornton, A. Olmstead, P. Mascharak, 2001.

Antimicrobial and Antifungal Activities

Further investigations have been made into the antimicrobial and antifungal properties of derivatives. A study synthesized novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, evaluating their insecticidal and fungicidal activities, which could lead to the development of new agricultural chemicals Hongwei Zhu, Baolei Wang, Xiu-lan Zhang, Li-xia Xiong, Shujing Yu, Zhengming Li, 2014.

Mechanism of Action

The carboxamide moiety in 3-Chloropyridine-2-carboxamide can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . A molecular modeling study has been performed to verify if InhA inhibition is a possible mechanism of action for the prepared derivatives due to their structural similarity to known InhA inhibitors .

Safety and Hazards

3-Chloropyridine-2-carboxamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Future research on 3-Chloropyridine-2-carboxamide could focus on its potential pharmacological applications. For instance, indole derivatives, which have a similar carboxamide moiety, have been the focus of many researchers in the study of pharmaceutical compounds . It is hoped that similar scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Properties

IUPAC Name

3-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHTWOUEFQKMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552563
Record name 3-Chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114080-95-4
Record name 3-Chloro-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114080-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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